molecular formula C14H11NO4 B8691392 1-(3-Cyano-4-oxo-4H-chromen-6-yl)ethyl acetate CAS No. 61776-41-8

1-(3-Cyano-4-oxo-4H-chromen-6-yl)ethyl acetate

Cat. No. B8691392
M. Wt: 257.24 g/mol
InChI Key: ODVWQMAIPMRLIM-UHFFFAOYSA-N
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Patent
US04085116

Procedure details

A mixture of 1.43 parts of 6-(1-acetoxyethyl)-4-oxo-4H-1-benzopyran-3-carbonitrile and 25 parts by volume of 1N-sodium hydroxide is stirred at room temperature for 80 minutes. After being acidified with 1N-hydrochloric acid, the reaction mixture is extracted with ethyl acetate. The ethyl acetate layer is washed with water and dried on Na2SO4. The ethyl acetate is distilled off and the resulting residue is recrystallized from ethyl acetate. The procedure yields 0.790 part of 6-(1-hydroxyethyl)-4-oxo-4H-1-benzopyran-3-carbonitrile as colorless crystals. Melting point: 147°-148° C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH:5]([C:7]1[CH:8]=[CH:9][C:10]2[O:15][CH:14]=[C:13]([C:16]#[N:17])[C:12](=[O:18])[C:11]=2[CH:19]=1)[CH3:6])(=O)C.[OH-].[Na+].Cl>>[OH:4][CH:5]([C:7]1[CH:8]=[CH:9][C:10]2[O:15][CH:14]=[C:13]([C:16]#[N:17])[C:12](=[O:18])[C:11]=2[CH:19]=1)[CH3:6] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)C=1C=CC2=C(C(C(=CO2)C#N)=O)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 80 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer is washed with water
CUSTOM
Type
CUSTOM
Details
dried on Na2SO4
DISTILLATION
Type
DISTILLATION
Details
The ethyl acetate is distilled off
CUSTOM
Type
CUSTOM
Details
the resulting residue is recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
80 min
Name
Type
product
Smiles
OC(C)C=1C=CC2=C(C(C(=CO2)C#N)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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